molecular formula C24H20FN3O B11579795 1H-Indol-2-one, 2,3-dihydro-1-(1,2,3,4-tetrahydro-2-isoquinolylamino)-3-(3-fluorophenylimino)- CAS No. 312512-39-3

1H-Indol-2-one, 2,3-dihydro-1-(1,2,3,4-tetrahydro-2-isoquinolylamino)-3-(3-fluorophenylimino)-

Cat. No.: B11579795
CAS No.: 312512-39-3
M. Wt: 385.4 g/mol
InChI Key: MCMUOAIJBPDEJI-UHFFFAOYSA-N
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Description

(3Z)-3-[(3-FLUOROPHENYL)IMINO]-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, an imino group, and a tetrahydroisoquinoline moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of (3Z)-3-[(3-FLUOROPHENYL)IMINO]-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can be achieved through various synthetic routes. One common method involves the condensation of 3-fluoroaniline with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions typically include the use of catalysts such as palladium or platinum, and solvents like ethanol or methanol. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or alkylating agents.

    Cyclization: Cyclization reactions can be induced under acidic or basic conditions to form various cyclic derivatives.

Scientific Research Applications

(3Z)-3-[(3-FLUOROPHENYL)IMINO]-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3Z)-3-[(3-FLUOROPHENYL)IMINO]-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

When compared to similar compounds, (3Z)-3-[(3-FLUOROPHENYL)IMINO]-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique structural features and potential applications. Similar compounds include:

Properties

CAS No.

312512-39-3

Molecular Formula

C24H20FN3O

Molecular Weight

385.4 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-(3-fluorophenyl)iminoindol-2-one

InChI

InChI=1S/C24H20FN3O/c25-19-8-5-9-20(14-19)26-23-21-10-3-4-11-22(21)28(24(23)29)16-27-13-12-17-6-1-2-7-18(17)15-27/h1-11,14H,12-13,15-16H2

InChI Key

MCMUOAIJBPDEJI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CN3C4=CC=CC=C4C(=NC5=CC(=CC=C5)F)C3=O

Origin of Product

United States

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